molecular formula C11H12F3N B13146652 N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline

Cat. No.: B13146652
M. Wt: 215.21 g/mol
InChI Key: ZZULOBSGBHTXLB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a cyclopropyl and a methyl group, and a trifluoromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline.

    Alkylation: The aniline derivative undergoes alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropyl group.

    Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group on the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Methyl-substituted aniline

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl and methyl groups contribute to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.

    N-Cyclopropyl-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.

    3-(Trifluoromethyl)aniline: Lacks both the cyclopropyl and methyl groups.

Uniqueness

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropyl and methyl groups on the nitrogen atom, which enhances its chemical stability and specificity in binding to molecular targets. The trifluoromethyl group further contributes to its unique properties by increasing its lipophilicity and potential biological activity.

Biological Activity

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's rigidity and steric properties.
  • Methyl Group : Enhances lipophilicity and may influence biological interactions.
  • Trifluoromethyl Group : Known for increasing the compound's lipophilicity and potentially enhancing binding affinity to biological targets.

The molecular formula is C10H10F3NC_{10}H_{10}F_3N with a molecular weight of approximately 215.21 g/mol .

The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances its ability to interact with lipid membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that trifluoromethyl-substituted compounds can induce apoptosis in cancer cells .
  • Enzyme Modulation : The trifluoromethyl group may enhance the binding affinity of the compound to specific enzymes or receptors, potentially leading to therapeutic applications .

Case Studies and Experimental Data

  • Cytotoxicity Studies :
    • Compounds with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For example, analogs demonstrated IC50 values of 0.65 µM against MCF-7 cells, indicating potent anticancer properties .
  • Mechanistic Insights :
    • Flow cytometry assays revealed that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .
  • Comparative Analysis :
    • In comparison to established anticancer agents like doxorubicin, some derivatives exhibited higher selectivity and potency against specific cancer cell lines, suggesting potential for further development as therapeutic agents .

Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.65Induction of apoptosis via caspase activation
AnticancerMEL-82.41Cell cycle arrest at G1 phase
Enzyme ModulationVarious EnzymesN/AEnhanced binding affinity

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N/c1-15(9-5-6-9)10-4-2-3-8(7-10)11(12,13)14/h2-4,7,9H,5-6H2,1H3

InChI Key

ZZULOBSGBHTXLB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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